Difructose anhydride IV is primarily sourced from the enzymatic conversion of sucrose. The enzymes involved in its production include levansucrase and levan fructotransferase, which facilitate the transformation of sucrose into levan and subsequently into difructose anhydride IV. This compound falls under the category of oligosaccharides and is classified as a cyclic disaccharide due to its structure comprising two fructose units linked by an anhydride bond.
The synthesis of difructose anhydride IV typically involves two key enzymatic steps:
Recent advancements have demonstrated a consolidated production system utilizing co-cultures of recombinant yeast strains that secrete these enzymes. For instance, one study reported achieving a yield of 64.3 g/L of crude difructose anhydride IV from 244.7 g/L of sucrose under optimized fermentation conditions .
Difructose anhydride IV has a molecular formula of and a molecular weight of approximately 360.34 g/mol. The structure consists of two fructose units linked by an anhydride bond, forming a cyclic structure that contributes to its stability and sweetness profile. The compound's configuration allows it to maintain solubility in water while exhibiting unique physicochemical properties suitable for various applications .
Difructose anhydride IV participates in several chemical reactions primarily involving hydrolysis and transglycosylation processes. Under acidic or enzymatic conditions, it can revert to its constituent fructose units or participate in further glycosylation reactions to form higher oligosaccharides. The enzymatic synthesis pathway ensures that the production is efficient and can be scaled for industrial applications .
The mechanism through which difructose anhydride IV exerts its effects involves its interaction with various biological systems. As a functional sweetener, it provides sweetness without the caloric load associated with traditional sugars. Its low glycemic index makes it suitable for diabetic diets, as it does not significantly raise blood glucose levels. Additionally, difructose anhydride IV may exhibit prebiotic effects, promoting beneficial gut microbiota .
Difructose anhydride IV exhibits several notable physical and chemical properties:
These properties make difructose anhydride IV a versatile ingredient in food formulations.
Difructose anhydride IV is utilized in various scientific and industrial applications:
Research continues to explore additional applications in functional foods and dietary supplements, highlighting the compound's versatility and potential health benefits .
Difructose Anhydride IV (DFA IV) is a spirotricyclic disaccharide with the systematic name β-D-fructofuranose-β-D-fructofuranose-2′,6:2,6′-dianhydride [1] [7]. Its structure features two fructose residues linked through dual ether bonds (C–O–C) at the C2–C2′ and C6–C6′ positions, forming a rigid, symmetric tricyclic core. This configuration results in a non-reducing sugar with high steric stability, as the glycosidic bonds are resistant to acid hydrolysis and enzymatic cleavage [4] [6]. The stereochemistry of DFA IV distinguishes it from other isomers: Both fructose units adopt the β-furanose conformation, contrasting with DFA I (α,β-furanose) and DFA III (α,β-furanose with 1,2′:2,3′ linkages) [3].
DFA IV’s unique linkage topology confers distinct properties compared to other isomers:
Table 1: Structural and Functional Differentiation of DFA Isomers
Isomer | Linkage Type | Precursor Polymer | Key Physicochemical Traits |
---|---|---|---|
DFA I | αFruf-βFruf (1,2′:2,1′) | Inulin | Melting point: 163°C; 50% sucrose sweetness |
DFA III | αFruf-βFruf (1,2′:2,3′) | Inulin | Hygroscopic; decomposes at 140°C |
DFA IV | βFruf-βFruf (2′,6:2,6′) | Levan | >150°C decomposition; crystalline |
DFA V | αFrup-βFruf (1,2′:2,1′) | Inulin | Amorphous; high solubility |
NMR spectroscopy is pivotal for unambiguous DFA IV identification. Key spectral signatures include:
Table 2: Key ¹³C-NMR Assignments for DFA IV
Carbon Position | Chemical Shift (δ, ppm) | Assignment |
---|---|---|
C-2 | 105.8 | Anomeric (Fruf unit 1) |
C-2′ | 97.8 | Anomeric (Fruf unit 2) |
C-3, C-3′ | 72.0–72.6 | Methylene ether bonds |
C-6, C-6′ | 63.5–65.5 | Primary hydroxymethyls |
HPLC separates DFA IV from complex matrices (e.g., caramel, coffee) using reverse-phase C18 columns and water/acetonitrile eluents. DFA IV elutes at 9.9–11.6 min (refractive index detection), distinguishable from DFA III (10.8 min) and DFA I (11.6 min) [3]. Validation via spiked standards confirms >99% purity in enzymatically synthesized preparations [1] [4].
Table 3: HPLC Retention Times for DFAs in Food Matrices
DFA Isomer | Retention Time (min) | Eluent System | Application Context |
---|---|---|---|
DFA I | 11.6 | H₂O/CH₃CN (95:5) | Caramel authenticity |
DFA III | 10.8 | H₂O/CH₃CN (95:5) | Inulin-derived products |
DFA IV | 9.9 | H₂O/CH₃CN (95:5) | Levan-enriched foods |
DFA IV exhibits exceptional thermal resilience, with decomposition onset at 194.7°C (vs. 126.5°C for fructose) [4] . This stability enables incorporation into baked goods and roasted foods (e.g., coffee, chicory) without degradation [3]. Unlike DFA III, DFA IV is non-hygroscopic (water absorption: <0.5% at 70% RH), preventing clumping during storage [1] [6].
DFA IV dissolves readily in water (40 g/L at 25°C), though less than DFA III (120 g/L) [6]. Its refractive index (n₂₀ᴰ = 1.562) aids concentration monitoring in syrups. The compound’s low viscosity (1.2 cP at 20°C) facilitates handling in liquid formulations [1] [6].
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